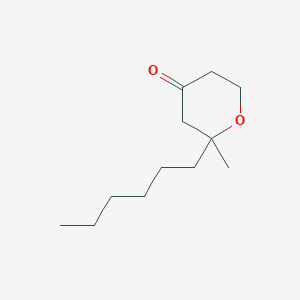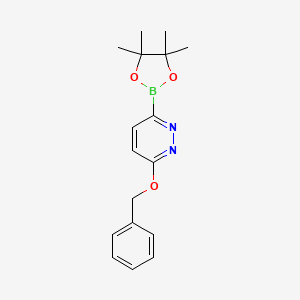
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered interest in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a benzyloxy group attached to the pyridazine ring, along with a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: Common reagents used in this process include organolithium or Grignard reagents .
-
Palladium-Catalyzed Cross-Coupling: : Another common method is the palladium-catalyzed cross-coupling of halopyridazines with tetraalkoxydiborane or dialkoxyhydroborane . This method is widely used due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
-
Suzuki–Miyaura Coupling: : This is the most common reaction involving boronic esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
-
Protodeboronation: : This reaction involves the removal of the boronic ester group, typically using a radical approach .
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki–Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Applications De Recherche Scientifique
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The primary mechanism of action of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki–Miyaura coupling.
6-Hydroxypyridine-3-boronic Acid Pinacol Ester: Used in the synthesis of pharmaceutical compounds.
Uniqueness
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C17H21BN2O3 |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
3-phenylmethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-11-15(20-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Clé InChI |
KRAGEDZZCFQOEP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


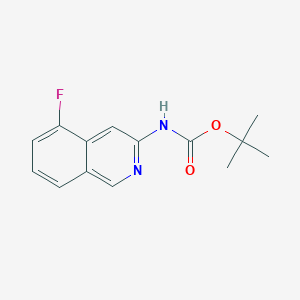
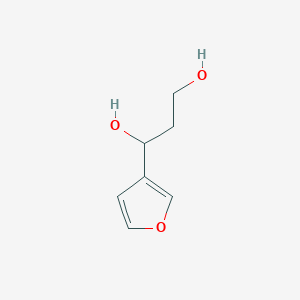
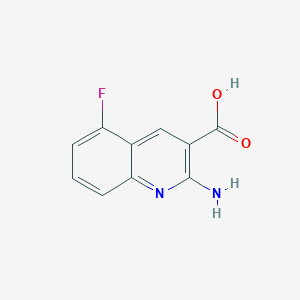
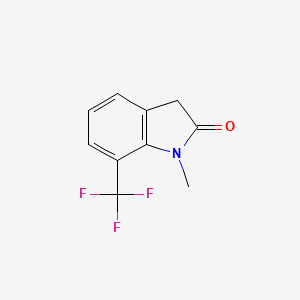
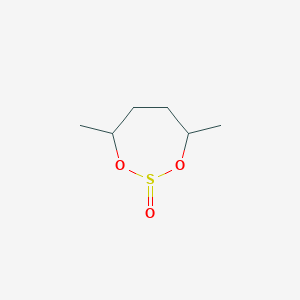
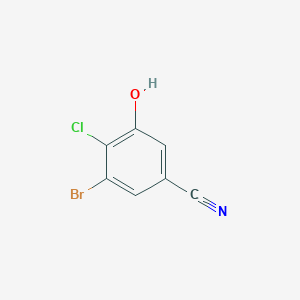
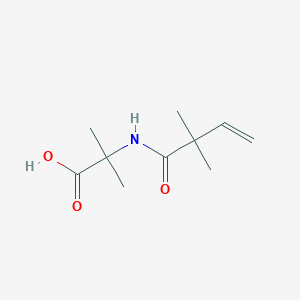
![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
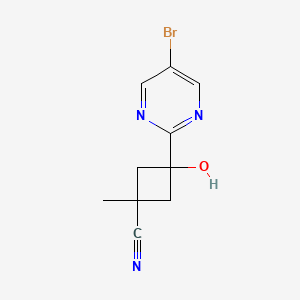
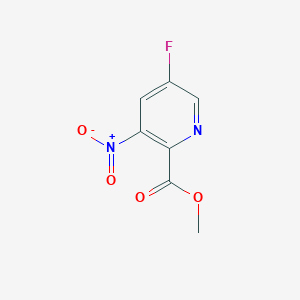

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B13664293.png)
![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)
